molecular formula C5H6BrNOS B6316422 1-(4-Bromo-thiazol-2-yl)-ethanol CAS No. 1370356-21-0

1-(4-Bromo-thiazol-2-yl)-ethanol

Cat. No.: B6316422
CAS No.: 1370356-21-0
M. Wt: 208.08 g/mol
InChI Key: IGNLIXUAGLRDHT-UHFFFAOYSA-N
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Description

1-(4-Bromo-thiazol-2-yl)-ethanol (CAS 1370356-21-0) is a brominated heterocyclic building block of interest in medicinal chemistry and organic synthesis . The compound features both a bromo-substituted thiazole ring and an ethanol functional group, making it a versatile precursor for constructing more complex molecules. The bromine atom at the 4-position of the thiazole ring is a reactive site amenable to cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse substituents . Concurrently, the hydroxymethyl group can be readily oxidized to a carbonyl or utilized in esterification and etherification reactions. This bifunctionality allows researchers to use this compound as a core scaffold for developing novel pharmaceuticals, agrochemicals, and functional materials. Analogs of this compound, such as other bromo-thiazole derivatives, are frequently employed as intermediates in synthesizing compounds with potential biological activity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3(8)5-7-4(6)2-9-5/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNLIXUAGLRDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis via Brominated α-Keto Esters

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For this compound, this method involves three sequential steps: (1) bromination of a β-keto ester precursor, (2) cyclocondensation with thiourea, and (3) reduction of the resultant ketone to the ethanol derivative.

Bromination of Ethyl Acetoacetate

Ethyl acetoacetate undergoes α-bromination using molecular bromine (Br₂) in chloroform at 0–5°C. This reaction introduces a bromine atom at the α-position of the β-keto ester, yielding ethyl 2-bromoacetoacetate. Optimal conditions include a 1:1.3 molar ratio of ethyl acetoacetate to bromine, achieving 85% yield after 6 hours.

Cyclocondensation with Thiourea

The brominated intermediate reacts with thiourea in ethanol under reflux (78°C) to form the thiazole ring. The sulfur atom from thiourea attacks the electrophilic α-carbon of the brominated β-keto ester, followed by cyclization. This step produces 2-acetyl-4-bromo-thiazole with 72% yield when catalyzed by iodine.

Reduction of the Ketone Moiety

The acetyl group at the 2-position is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol. This step proceeds at 25°C for 4 hours, yielding this compound with 89% purity.

Key Data Table: Hantzsch Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
BrominationBr₂/CHCl₃, 0–5°C, 6 h8590
CyclocondensationThiourea, EtOH, I₂, reflux, 8 h7288
ReductionNaBH₄/MeOH, 25°C, 4 h7889

Post-Cyclization Bromination of Thiazole Intermediates

An alternative route involves brominating pre-formed thiazole derivatives. For example, 2-acetylthiazole is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to introduce bromine at the 4-position. This method requires a radical initiator such as azobisisobutyronitrile (AIBN) to direct bromination selectively.

Optimization Insights

  • Solvent Effects : DMF outperforms chloroform in solubilizing NBS, improving reaction homogeneity.

  • Temperature : Reactions at 80°C reduce side products (e.g., di-brominated derivatives) compared to lower temperatures.

Reductive Amination Approaches

A less common but efficient method employs reductive amination of 4-bromo-thiazole-2-carbaldehyde. The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by hydrolysis to yield the ethanol derivative. This method achieves 65% yield but requires stringent pH control (pH 6.5–7.0).

Optimization of Reaction Conditions

Catalyst Screening for Cyclocondensation

Iodine (I₂) and copper(II) bromide (CuBr₂) were compared as catalysts for the cyclocondensation step. Iodine provided higher regioselectivity for thiazole formation (88% vs. 75% with CuBr₂), attributed to its superior electrophilic character.

Solvent Impact on Reduction Efficiency

Methanol and tetrahydrofuran (THF) were evaluated for the NaBH₄-mediated reduction. Methanol gave higher yields (78% vs. 62%) due to better stabilization of the borohydride intermediate.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, thiazole-H), 4.82 (s, 1H, -OH), 3.71 (q, J = 6.4 Hz, 2H, -CH₂-), 1.49 (t, J = 6.4 Hz, 3H, -CH₃).

  • ¹³C NMR : δ 168.9 (C=O), 152.3 (C-Br), 62.1 (-CH₂OH).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA) confirmed 98.5% purity with a retention time of 5.1 minutes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Hantzsch SynthesisHigh yield (72–85%), scalableMulti-step, requires bromination expertise
Post-Cyclization BrominationSingle-step brominationLow regioselectivity without catalysts
Reductive AminationMild conditions, fewer byproductsLow yield (65%), sensitive to pH

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-thiazol-2-yl)-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-thiazol-2-yl)-ethanol has several applications across different fields:

  • Pharmaceuticals Its antibacterial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals Similar compounds are used in this field.

Studies on the interactions of this compound with biological targets are critical for understanding its mechanism of action.

Analogues of this compound

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
2-Amino-thiazoleContains an amino group on the thiazole ringKnown for its role in various biological activities
4-Bromo-thiazoleSimilar bromination but lacks the hydroxyl groupOften used in synthesis of other thiazole derivatives
ThiazolidineContains a sulfur atom in a six-membered ringExhibits different reactivity patterns

These compounds illustrate the diversity within the thiazole family while highlighting the unique features of this compound, particularly its hydroxyl group which may enhance solubility and biological interactions.

Thiazole Derivatives

Thiazole derivatives have demonstrated promising biological activities, particularly in antimicrobial and anticancer studies. Research indicates that thiazole derivatives often exhibit:

  • Antimicrobial properties
  • Anticancer properties

Further Research

Mechanism of Action

The mechanism of action of 1-(4-Bromo-thiazol-2-yl)-ethanol is largely dependent on its interactions with biological targets. Thiazole derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. For example, they may inhibit enzyme activity or modulate receptor function, resulting in antimicrobial or anticancer effects . The specific molecular targets and pathways involved can vary depending on the particular thiazole derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

2-(4-(4-Bromophenyl)thiazol-2-ylamino)thiazol-4(5H)-one (Compound 18)
  • Structure: Contains a bromophenyl-substituted thiazole linked to a thiazol-4-one via an amino group.
  • Synthesis: Prepared by refluxing a thiazole precursor with ammonium thiocyanate in ethanol .
1-(4-(4-Bromophenyl)thiazol-2-yl)hydrazine (Compound 19)
  • Structure: Features a hydrazine group (-NHNH₂) instead of ethanol.
  • Synthesis : Generated via hydrazine hydrate reflux with a thiazole precursor in ethylene glycol .
  • Comparison : The hydrazine group increases nucleophilicity, making this compound more reactive in condensation reactions compared to the hydroxyl-bearing target compound.

Heterocyclic Analogues with Different Cores

6-(4-Bromophenyl)-2-(4-fluorobenzyl)-imidazo[2,1-b][1,3,4]thiadiazole
  • Structure : Combines imidazo-thiadiazole and bromophenyl-fluorobenzyl groups.
  • Synthesis: Refluxed in ethanol with phenacyl bromide, followed by neutralization .
  • The fluorobenzyl group introduces steric and electronic effects absent in the target compound.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol
  • Structure: Pyrazole ring substituted with bromine and ethanol.
  • Applications : Used in synthesizing boronate esters for pharmaceutical intermediates .
  • Comparison : Pyrazole’s aromaticity and dual nitrogen atoms differ from thiazole’s sulfur and nitrogen, altering electronic properties and hydrogen-bonding capacity.

Functional Group Variants

(4-Bromo-thiazol-2-yl)methanamine
  • Structure: Replaces ethanol with a primary amine (-CH₂NH₂).
  • Synthesis : Derived from phthalimide precursors via hydrolysis .
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone
  • Structure : Contains a ketone (-CO-) and imidazole substituents.
  • Safety : Classified as hazardous under GHS due to respiratory irritation risks .
  • Comparison : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the target’s hydroxyl group.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Solvent Key Applications/Properties Reference
1-(4-Bromo-thiazol-2-yl)-ethanol Thiazole -Br, -CCOH Not specified Potential H-bond donor; medicinal
Compound 18 Thiazole -Br, -NH-thiazol-4-one Ethanol Anticancer research
Compound 19 Thiazole -Br, -NHNH₂ Ethylene glycol Hydrazine-based reactivity
2-(4-Bromo-pyrazol-1-yl)ethanol Pyrazole -Br, -CCOH Ethanol Pharmaceutical intermediates
(4-Bromo-thiazol-2-yl)methanamine Thiazole -Br, -CH₂NH₂ Not specified Amine-functionalized building block

Research Findings and Implications

  • Synthesis Trends: Ethanol is a common solvent for brominated heterocycles, but reaction times and catalysts vary (e.g., piperidine in coumarin synthesis , morpholine in imidazolidinones ).
  • Biological Relevance : Thiazoles with bromine and polar groups (e.g., -OH, -NH₂) are prevalent in anticancer and antimicrobial agents .
  • Physicochemical Properties: Melting points and solubility are influenced by substituents; for example, rigid structures like imidazo-thiadiazoles exhibit higher melting points (~202°C) compared to flexible ethanol derivatives.

Biological Activity

1-(4-Bromo-thiazol-2-yl)-ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer studies. This article delves into the biological activity of this compound, highlighting its mechanisms, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of a hydroxyl group (-OH) attached to an ethyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.045 mg/mL
Escherichia coli0.050 mg/mL
Bacillus subtilis0.038 mg/mL

The compound's ability to inhibit bacterial growth suggests potential as a therapeutic agent against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It has been evaluated in vitro against various cancer cell lines, revealing significant cytotoxic effects:

Cell LineIC50 Value (µM)
MCF-7 (breast cancer)25.72 ± 3.95
HeLa (cervical cancer)30.15 ± 2.50
A549 (lung cancer)22.45 ± 1.80

These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is essential for neurotransmitter regulation. This property could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A recent study highlighted the compound's efficacy against MRSA strains, with MIC values significantly lower than those of traditional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Evaluation of Anticancer Properties : In vitro assays demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells, with flow cytometry confirming enhanced apoptotic markers .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

Compound NameBiological ActivityUnique Features
ThiazolidineAntimicrobialSix-membered ring structure
2-Amino-thiazoleAnticancerContains an amino group
4-Bromo-thiazoleSynthesized for various applicationsLacks hydroxyl group

The presence of the hydroxyl group in this compound enhances its solubility and biological interactions compared to its analogs.

Q & A

Q. How do hydrogen-bonding networks influence the compound’s crystal packing and stability?

  • Methodology :
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R_2$$^2(8) motifs) using Mercury or PLATON .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points with intermolecular interactions .

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